N-(5-(4-(bromomethyl)phenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxamide
Description
This compound, identified by InChIKey NEOZIFRQXFFBFZ-UHFFFAOYSA-N and CAS 1206163-59-8, features a triazolo[1,5-a]pyridine core substituted with a bromomethylphenyl group at position 5 and a cyclopropanecarboxamide at position 2 . It serves as a synthetic intermediate for pharmaceuticals like filgotinib, a Janus kinase (JAK) inhibitor . Its bromomethyl group enables further functionalization via nucleophilic substitution, making it critical in medicinal chemistry workflows.
Properties
IUPAC Name |
N-[5-[4-(bromomethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN4O/c18-10-11-4-6-12(7-5-11)14-2-1-3-15-19-17(21-22(14)15)20-16(23)13-8-9-13/h1-7,13H,8-10H2,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEOZIFRQXFFBFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN3C(=N2)C=CC=C3C4=CC=C(C=C4)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(4-(bromomethyl)phenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxamide (CAS No. 1206163-59-8) is a synthetic compound characterized by its unique molecular structure, which includes a triazole and pyridine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a JAK (Janus kinase) inhibitor, which can have implications in treating various inflammatory and autoimmune diseases.
- Molecular Formula : C17H15BrN4O
- Molecular Weight : 371.23 g/mol
- CAS Number : 1206163-59-8
| Property | Value |
|---|---|
| Molecular Formula | C17H15BrN4O |
| Molecular Weight | 371.23 g/mol |
| CAS Number | 1206163-59-8 |
The primary biological activity of this compound is its role as a JAK inhibitor. JAKs are essential for the signaling pathways of various cytokines involved in immune responses. By inhibiting JAK activity, this compound can reduce inflammation and modulate immune responses.
Case Studies and Research Findings
-
Inhibition of JAK Signaling :
- A study demonstrated that compounds similar to this compound effectively inhibited JAK signaling pathways in vitro. This inhibition was associated with reduced cytokine production in human immune cells, suggesting potential therapeutic applications in autoimmune diseases such as rheumatoid arthritis and psoriasis .
-
Anti-inflammatory Effects :
- In animal models of inflammation, administration of this compound resulted in a significant decrease in inflammatory markers and improved clinical symptoms. The results indicated that the compound's anti-inflammatory properties could be attributed to its ability to inhibit JAK-mediated signaling pathways .
- Pharmacokinetics :
Table 2: Summary of Biological Activities
| Activity | Description |
|---|---|
| JAK Inhibition | Reduces cytokine signaling; potential for autoimmune disease treatment |
| Anti-inflammatory | Decreases inflammatory markers in vivo |
| Pharmacokinetics | Favorable absorption and half-life |
Comparison with Similar Compounds
Filgotinib (GLPG0634)
Structure: N-[5-{4-[(1,1-Dioxido-1,4-thiazinan-4-yl)methyl]phenyl}-[1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxamide monomaleate . Key Differences:
- Replaces the bromomethyl group with a thiomorpholine-dioxide substituent.
- Enhanced solubility and JAK1 selectivity (IC50 = 629 nmol/mL) due to the polar thiomorpholine group . Applications: Approved for rheumatoid arthritis (RA) and Crohn’s disease, demonstrating superior safety over non-selective JAK inhibitors .
Solcitinib (GLPG-0778)
Structure : N-(5-(4-(3,3-Dimethylazetidine-1-carbonyl)phenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxamide .
Key Differences :
N-(5-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxamide
Structure : Bromine replaces the bromomethylphenyl group at position 5 .
Key Differences :
Anti-Tubercular Triazolopyrimidines (e.g., Compound 58)
Structure : 5-(Pyridin-2-yl)-N-(4-(trifluoromethyl)phenethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine .
Key Differences :
- Pyrimidine core instead of pyridine.
- Phenethylamine substituent confers anti-tubercular activity (MIC < 1 µg/mL) but lacks cyclopropane carboxamide .
Structural and Functional Analysis
Substituent Impact on Bioactivity
| Compound | Substituent at Phenyl Group | Target/Activity |
|---|---|---|
| Target Compound | Bromomethyl | Synthetic intermediate |
| Filgotinib | Thiomorpholine-dioxide | JAK1 inhibitor (IC50 = 629 nM) |
| Solcitinib | 3,3-Dimethylazetidine carbonyl | Autoimmune pathway modulator |
| Anti-TB Compound 58 | Trifluoromethylphenethyl | Anti-tubercular agent |
Physicochemical Properties
| Compound | Molecular Weight | LogP* | Solubility (µg/mL) |
|---|---|---|---|
| Target Compound | 425.51 | 3.2 (est.) | <10 (low) |
| Filgotinib | 541.58 | 1.8 | >50 (moderate) |
| Solcitinib | 389.45 | 2.5 | 30–50 |
| Anti-TB Compound 58 | 571.41 | 4.1 | <5 |
*Estimated using ChemDraw.
Q & A
Q. What synthetic strategies are effective for constructing the triazolo[1,5-a]pyridine core in this compound?
The triazolo[1,5-a]pyridine scaffold is typically synthesized via cyclization of pyridine derivatives with hydrazines or via Suzuki coupling for aryl functionalization. For example:
- Cyclocondensation : Reaction of 2-aminopyridines with carbonyl reagents (e.g., aldehydes or ketones) under acidic conditions forms the triazole ring .
- Cross-coupling : Brominated intermediates (e.g., 5-bromo-triazolo[1,5-a]pyridine) can undergo Suzuki-Miyaura coupling with boronic acids to introduce aryl groups, as demonstrated in analogous triazoloquinazolines .
Q. Key Optimization Parameters :
| Parameter | Example Conditions | Yield (%) | Source |
|---|---|---|---|
| Catalyst | Pd(PPh₃)₄, K₂CO₃ | 39–86 | |
| Solvent | DMF/H₂O or THF | 22–95 | |
| Temperature | 80–120°C, reflux | Varies |
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- 1H/13C NMR : Assign peaks for the bromomethyl group (~4.3–4.5 ppm for CH₂Br), cyclopropane carboxamide (δ ~1.0–2.5 ppm for cyclopropane protons), and triazole/pyridine aromatic signals .
- LC-MS : Confirm molecular ion peaks (e.g., m/z ~400–450 for the parent ion) and assess purity (>95% via HPLC) .
- Elemental Analysis : Validate C, H, N content within ±0.3% of theoretical values .
Q. How does the bromomethyl group influence reactivity in downstream modifications?
The bromomethyl moiety serves as a versatile handle for nucleophilic substitution (e.g., with amines or thiols) or cross-coupling reactions. For example:
- Substitution : Reaction with NaN₃ yields an azide for click chemistry .
- Coupling : Use in Buchwald-Hartwig amination to introduce heterocyclic groups .
Advanced Research Questions
Q. How can conflicting crystallographic and spectroscopic data be resolved for this compound?
Contradictions may arise from polymorphism (crystal packing vs. solution-state conformers) or dynamic effects (e.g., cyclopropane ring puckering). Strategies include:
Q. What computational methods are suitable for predicting the biological activity of this compound?
- Docking studies : Model interactions with kinase domains (e.g., JAK1) using the triazolo[1,5-a]pyridine core as a hinge-binding motif, as seen in filgotinib analogs .
- QSAR : Correlate substituent effects (e.g., bromomethyl vs. hydroxymethyl) with logP, polar surface area, and IC₅₀ values .
Case Study : Modifying the cyclopropane carboxamide to a bulkier group (e.g., cycloheptyl) reduces metabolic clearance but may compromise solubility .
Q. How can selective functionalization of the triazole vs. pyridine rings be achieved?
- Protecting groups : Temporarily block the triazole nitrogen with Boc to direct bromination to the pyridine ring .
- Metal-directed catalysis : Use Pd/Cu systems to differentiate reactivity between triazole C–H bonds and pyridine halides .
Q. Example Reaction :
| Step | Conditions | Selectivity | Source |
|---|---|---|---|
| Bromination | NBS, AIBN, CCl₄, 80°C | Pyridine C5 | |
| Suzuki coupling | Pd(dppf)Cl₂, aryl boronic acid | Triazole C2 |
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental melting points?
Q. Observed Data :
| Compound Analog | Theoretical mp (°C) | Experimental mp (°C) | Deviation | Source |
|---|---|---|---|---|
| Triazoloquinazoline | 200 | 196–198 | -2 to -4 | |
| Bromomethyl derivative | 185 | 180–184 | -1 to -5 |
Q. What strategies mitigate low yields in multi-step syntheses of this compound?
- Intermediate stabilization : Avoid prolonged storage of bromomethyl intermediates (prone to hydrolysis) .
- Flow chemistry : Improve heat/mass transfer for exothermic steps (e.g., cyclopropane formation) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
